molecular formula C17H15F3N6O3S2 B2547103 3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide CAS No. 1170792-97-8

3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2547103
CAS No.: 1170792-97-8
M. Wt: 472.46
InChI Key: OCUGZGFPWBVYHX-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-N-(5-((2-oxo-2-((4-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H15F3N6O3S2 and its molecular weight is 472.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Compounds with similar structural motifs, including 1H-pyrazole and 1,3,4-thiadiazole derivatives, are synthesized through various chemical reactions, highlighting the versatility of these frameworks in creating molecules with potential biological activity. For instance, the synthesis of acylamides linking pyrazole and thiadiazole units demonstrates the chemical feasibility of constructing complex molecules for specific biological functions (Yue et al., 2010). Similarly, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been synthesized, characterized, and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, underlining the potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014).

Biological and Pharmacological Applications

The structural features of pyrazole and thiadiazole rings are often associated with various biological activities, making them valuable scaffolds in medicinal chemistry. For example, research on pyrazole and 1,2,4-triazole derivatives highlights their strategic importance in medicine due to their significant pharmacological potential, including antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022). This suggests that molecules incorporating these moieties could be explored for similar applications.

Molecular Docking and Activity Prediction

The integration of computational methods like molecular docking with synthetic chemistry further elucidates the potential of these compounds to interact with biological targets. Studies involving molecular docking of synthesized compounds to enzymes or receptors can predict their biological activities, providing a basis for further experimental validation (Du et al., 2015).

Properties

IUPAC Name

3-methoxy-1-methyl-N-[5-[2-oxo-2-[4-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O3S2/c1-26-7-11(14(25-26)29-2)13(28)22-15-23-24-16(31-15)30-8-12(27)21-10-5-3-9(4-6-10)17(18,19)20/h3-7H,8H2,1-2H3,(H,21,27)(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUGZGFPWBVYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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